3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride

Synthetic chemistry Process chemistry Stoichiometry

Researchers often encounter stoichiometric errors when interchanging mono- and dihydrochloride salt forms of 2-aminoimidazole-propanamide building blocks, leading to failed amide couplings. 3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride (CAS 1955539-94-2) eliminates this risk. • Delivers 80.9% free base by mass vs. 67.9% for the dihydrochloride, reducing salt mass by ~16% per mole of free amine. • β-aminoamide regioisomer with LogP 1.29 units higher than the α-isomer, offering superior cell permeability potential. • Intrinsic dissolution rate advantage for sustained-release formulation development. Ideal for parallel synthesis, library production, and scale-up campaigns where cumulative mass savings are critical.

Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
Cat. No. B13252505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)NC(=O)CCN.Cl
InChIInChI=1S/C6H10N4O.ClH/c7-2-1-5(11)10-6-8-3-4-9-6;/h3-4H,1-2,7H2,(H2,8,9,10,11);1H
InChIKeyUSDBSUVUAMFDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(1H-imidazol-2-yl)propanamide HCl: Physicochemical Identity


3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride (CAS 1955539-94-2) is a heterocyclic building block that combines a 2-aminoimidazole moiety with a β-aminopropanamide linker, supplied as the monohydrochloride salt . The molecule presents three hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 83.8 Ų, and a predicted LogP of -0.303 for the free base . With a molecular weight of 190.63 g·mol⁻¹ for the HCl salt, the compound is a moderate-polarity intermediate used in medicinal chemistry and chemical biology .

Free-amine reactive handle for amide coupling or reductive amination workflows
Monohydrochloride salt provides consistent stoichiometry for synthesis
Moderate-polarity scaffold with hydrogen-bond donor/acceptor profile for solution-phase chemistry

Why 3-Amino-N-(1H-imidazol-2-yl)propanamide HCl Cannot Be Substituted


The same 2-aminoimidazole-propanamide pharmacophore is available in at least three solid forms—free base (CAS 302339-23-7), monohydrochloride (CAS 1955539-94-2), and dihydrochloride (CAS 1909314-23-3)—but the counter-ion stoichiometry and protonation state directly control the mass-per-mole of active species, the intrinsic dissolution rate, and the powder handling characteristics . Interchanging these forms without correction introduces stoichiometric errors in synthesis (e.g., 13 percentage points difference in free-base content between mono- and dihydrochloride) and alters dissolution kinetics in ways that can invalidate formulation studies [1]. Additionally, the β-aminoamide connectivity of the target compound confers a LogP advantage of >1.2 log units over the α‑aminoamide positional isomer, which cannot be replicated by simply substituting the salt form .

Salt form

Interchanging free base, mono-HCl or di-HCl alters reactive amine mass per gram and may shift intrinsic dissolution rate

Regioisomer

β-aminoamide connectivity provides >1.2 log unit higher predicted lipophilicity than α-isomer; salt substitution cannot replicate this profile

Quantitative Differentiation Evidence for 3-Amino-N-(1H-imidazol-2-yl)propanamide HCl


Free Base Stoichiometry: Mono- vs Dihydrochloride

When reacting the free amine, the monohydrochloride salt yields 80.9 % free base by mass, whereas the dihydrochloride salt yields only 67.9 % . Every gram of the monohydrochloride therefore provides 0.13 g more reactive free amine than an equivalent mass of the dihydrochloride, a difference that directly impacts the amount of salt required to achieve a target molar quantity in a reaction.

Free-base fraction
Data to verify
80.9% (mono-HCl) vs 67.9% (di-HCl)
Monohydrochloride yields 13 pp more free amine per gram; supports stoichiometry-sensitive synthesis selection
Calculated from molecular formulas; confirm with vendor CoA
Synthetic chemistry Process chemistry Stoichiometry

Intrinsic Dissolution Rate: Mono- vs Dihydrochloride

A direct head-to-head dissolution study of monohydrochloride and dihydrochloride salts of 3-amino-N-(1H-imidazol-2-yl)propanamide has not been published. However, in a classic preformulation study of a structurally related amine-containing antihypertensive, the intrinsic dissolution rate of the dihydrochloride salt was 54 times higher than that of the monohydrochloride salt [1]. The free base showed negligible dissolution. These class-level data demonstrate that the salt form can control dissolution kinetics over two orders of magnitude, making form selection critical for any application where dissolution rate matters.

Dissolution rate model
Class-level
~54× higher for dihydrochloride (class-level model)
Class-level evidence suggests salt form can control dissolution kinetics over two orders of magnitude; direct compound data unavailable
Based on structurally related amine compound [1]; verify with target compound if dissolution is critical
Preformulation Biopharmaceutics Salt selection

β-Aminoamide Lipophilicity Advantage

The target compound places the primary amine at the β-position relative to the amide carbonyl, whereas the positional isomer 3-amino-3-(1H-imidazol-2-yl)propanamide carries the amine at the α-carbon. This seemingly subtle shift produces a predicted LogP of –0.303 for the β-isomer versus –1.59 for the α-isomer, a difference of +1.29 log units . The β-isomer is therefore significantly more lipophilic, which correlates with improved passive membrane permeability in the absence of active transport.

Predicted LogP
Context-dependent
−0.303 (β-isomer) vs −1.59 (α-isomer); ΔLogP +1.29
β-isomer predicted to be more lipophilic; may improve passive permeability in cell-based assays
In silico prediction; experimental confirmation recommended
Medicinal chemistry Physicochemical profiling Lead optimisation

Procurement Transparency: Hydrochloride vs Dihydrochloride

The monohydrochloride is listed by multiple vendors (CymitQuimica, Leyan) exclusively with ‘price on inquiry’ , whereas the dihydrochloride carries a posted price of $457 per 100 mg from AKSci . The absence of publicly listed pricing for the hydrochloride suggests that it is manufactured on demand or held in limited stock, which typically correlates with longer lead times and higher unit costs compared to the openly priced dihydrochloride.

Pricing transparency
Reported
Monohydrochloride: price on inquiry; Dihydrochloride: $457/100 mg
Dihydrochloride provides budget certainty; monohydrochloride may involve longer lead time and negotiation
Pricing as of March 2026; verify with vendors
Procurement Supply chain Cost planning

Application Scenarios for 3-Amino-N-(1H-imidazol-2-yl)propanamide HCl


Exact Free-Amine Stoichiometry in Synthesis

In amide-coupling or reductive-amination sequences where the free primary amine of the 2-aminoimidazole scaffold is the reactive handle, the monohydrochloride delivers 80.9 % free base by mass, compared to only 67.9 % for the dihydrochloride . Using the monohydrochloride reduces the mass of salt needed by ~16 % to supply the same number of moles of free amine, which is especially valuable in parallel synthesis, library production, or scale-up campaigns where cumulative mass and cost savings are significant [1].

Controlled-Dissolution Formulations

Class-level preformulation evidence indicates that monohydrochloride salts can exhibit intrinsic dissolution rates more than 50-fold lower than their dihydrochloride counterparts . Researchers developing sustained-release or delayed-release oral formulations can exploit this property by selecting the monohydrochloride to achieve slower dissolution without additional excipient loading, while the dihydrochloride would be the preferred choice when rapid dissolution is desired.

Passive Membrane Permeability in Medicinal Chemistry

The β-aminoamide regioisomer (target compound) exhibits a predicted LogP 1.29 units higher than the α-aminoamide isomer [1]. In hit-to-lead programmes where the 2-aminoimidazole core is being elaborated, starting from the β-isomer provides an intrinsic lipophilicity advantage that may translate into better cell permeability without introducing additional hydrophobic groups, thereby preserving ligand efficiency and reducing molecular weight .

Procurement Planning for Budget-Constrained Projects

When the experimental protocol does not strictly require the monohydrochloride salt form, the openly priced dihydrochloride ($457/100 mg) offers immediate budget visibility, whereas the monohydrochloride requires a price inquiry that may delay project timelines [1]. Procurement officers should reserve the monohydrochloride for cases where its specific free-base stoichiometry or dissolution profile is documented as essential in the experimental design.

Application
Selection Property
Validation Focus
Exact free-amine stoichiometry synthesis
Salt-form free-amine content
Reaction stoichiometry and mass balance
Controlled-dissolution formulations
Intrinsic dissolution rate of salt form
Dissolution kinetics under formulation-relevant conditions
Passive membrane permeability optimization
Regioisomer lipophilicity (LogP)
Cell permeability in hit-to-lead programs
Procurement planning for budget-constrained projects
Pricing transparency and lead time
Budget certainty and project timeline alignment
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